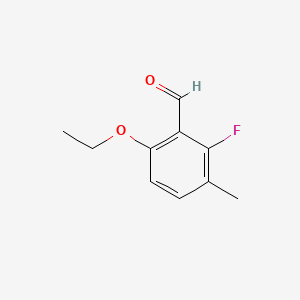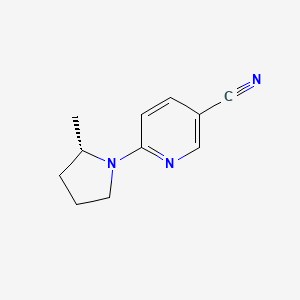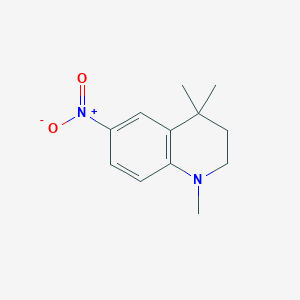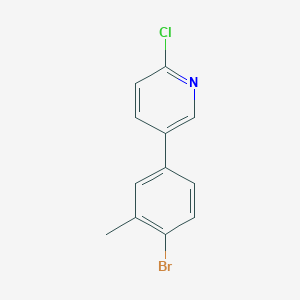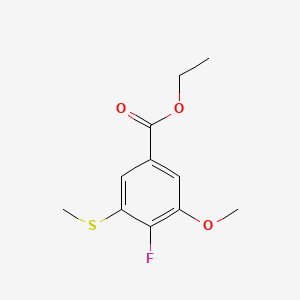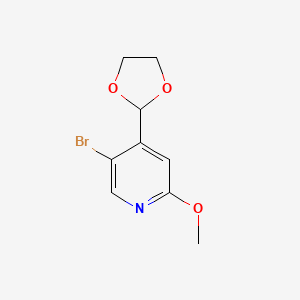
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine: is a chemical compound that belongs to the class of pyridines It features a bromine atom at the 5th position, a 1,3-dioxolane ring at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
- 5-Bromo-4-(1,3-dioxolan-2-yl)benzo[d][1,3]dioxole
- 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
- (5-bromo-4-(1,3-dioxolan-2-yl)-2-fluorophenyl)trimethylsilane
Comparison: Compared to similar compounds, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of the 1,3-dioxolane ring also adds to its structural diversity, making it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3 |
Clave InChI |
MOBJCGHEFZMGMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C2OCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



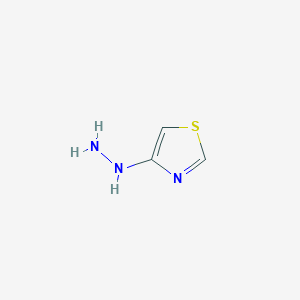

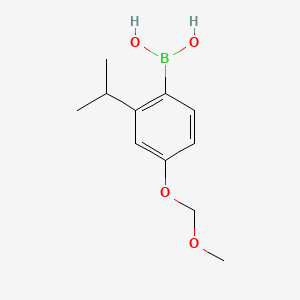
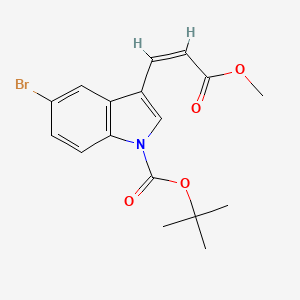
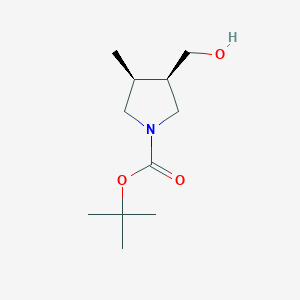

![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
